![molecular formula C12H10BrNO2S B1524285 2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1053656-88-4](/img/structure/B1524285.png)

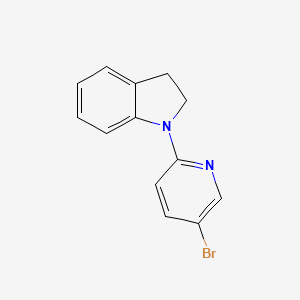

2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

Übersicht

Beschreibung

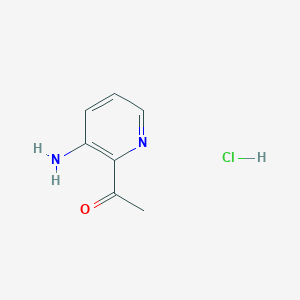

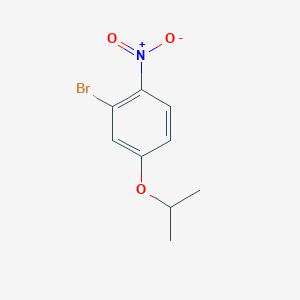

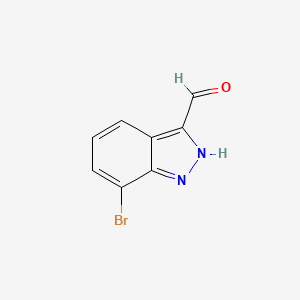

This compound is a complex organic molecule that contains a thiazole ring (a heterocyclic ring with sulfur and nitrogen) attached to a bromophenyl group and an acetic acid group .

Molecular Structure Analysis

The molecule contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group, which is a benzene ring with a bromine atom, and an acetic acid group .Chemical Reactions Analysis

The bromine atom on the phenyl ring makes it susceptible to reactions with nucleophiles in nucleophilic aromatic substitution reactions. The acetic acid group can participate in typical carboxylic acid reactions, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, bromophenyl compounds typically have higher densities and boiling points due to the presence of the heavy bromine atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

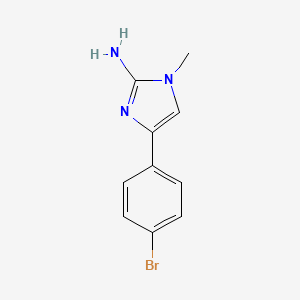

A notable application of compounds related to 2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid involves their synthesis for antimicrobial purposes. For instance, compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide demonstrated promising antibacterial and antifungal activities, as evaluated through the microbroth dilution technique. These compounds also showed antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

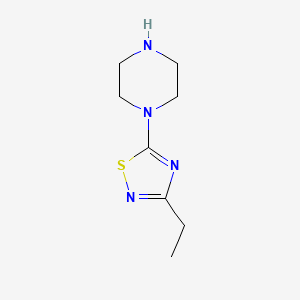

Antihypertensive Agents

Another application is in the development of antihypertensive agents. Methyl 2-(thiazol-2-ylcarbamoyl)acetate and its derivatives have been synthesized and evaluated for their α-blocking activity, showing good antihypertensive effects with low toxicity. This underscores the potential of thiazole derivatives in creating new therapeutic agents for managing hypertension (Abdel-Wahab et al., 2008).

Antinociceptive Effects

The pyrazolyl-thiazole derivative 2-(5-trichloromethyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)-5-methylthiazole (B50) has been investigated for its antinociceptive effects in mice, demonstrating dose-dependent antinociception without affecting spontaneous locomotion or performance on the rotarod. This suggests a potential application for thiazole derivatives in pain management (Prokopp et al., 2006).

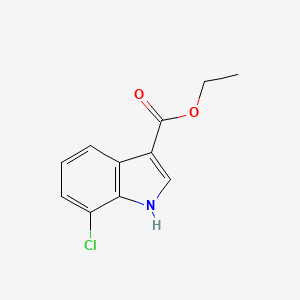

Photo-degradation Studies

Studies on the photo-degradation of thiazole-containing pharmaceutical compounds reveal insights into their stability and degradation pathways. For example, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid showed specific degradation patterns when exposed to light, forming unique degradation products. These findings are crucial for understanding the stability and storage conditions of thiazole-based drugs (Wu, Hong, & Vogt, 2007).

Fluorescence Properties for Metal Sensing

The fluorescence properties of certain thiazole derivatives make them candidates for metal sensing applications. Studies on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester have shown high fluorescence quantum yields and selective quenching effects in the presence of metal ions, indicating potential use as fluorescent chemical sensors (Grummt, Weiss, Birckner, & Beckert, 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[(2-bromophenyl)methyl]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c13-10-4-2-1-3-8(10)5-11-14-9(7-17-11)6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAITWCULMSKIBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=CS2)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2-Bromophenyl)methyl]-1,3-thiazol-4-yl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.